3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one
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Overview
Description
3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a ketone with an amidine in the presence of an oxidizing agent. For instance, Xie et al. reported a one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazo[4,5-d]pyridazinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow synthesis or batch processing with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidizing Agents: Molecular oxygen, hydrogen peroxide, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocycle with similar structural features but different biological activities.
Imidazo[4,5-c]pyridine: Similar in structure but varies in its pharmacological profile.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic agents.
Uniqueness
3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1-methyl-6H-imidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-7-4-2-8-9-6(11)5(4)10/h2-3H,1H3,(H,9,11) |
InChI Key |
VZEBIARSPPBPJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)NN=C2 |
Origin of Product |
United States |
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